2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride

Description

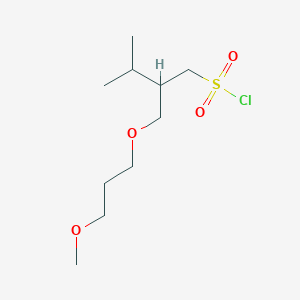

2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a branched alkyl chain with a methoxypropoxymethyl substituent. The methoxypropoxy group enhances solubility in polar solvents, while the sulfonyl chloride moiety facilitates nucleophilic substitutions, making it a critical intermediate in medicinal chemistry .

Properties

Molecular Formula |

C10H21ClO4S |

|---|---|

Molecular Weight |

272.79 g/mol |

IUPAC Name |

2-(3-methoxypropoxymethyl)-3-methylbutane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H21ClO4S/c1-9(2)10(8-16(11,12)13)7-15-6-4-5-14-3/h9-10H,4-8H2,1-3H3 |

InChI Key |

IJSQEPYZIIQQMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(COCCCOC)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 3-methoxypropanol with a sulfonyl chloride precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the sulfonyl chloride group. The reaction temperature is maintained between 60-70°C, and the reaction time is approximately 30 minutes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is purified through techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Hydrolysis: Under acidic or basic conditions, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the sulfonyl chloride group.

Oxidizing and Reducing Agents: Various oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used depending on the desired reaction.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties

Mechanism of Action

The mechanism of action of 2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may modify proteins by reacting with amino acid residues, thereby altering their function.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides and Derivatives

Structural and Functional Group Analysis

The target compound’s key structural features include:

- 3-Methoxypropoxymethyl group : A polar ether chain that improves solubility.

- Sulfonyl chloride group : A highly reactive electrophile for coupling reactions.

Comparisons with analogous compounds from the evidence are summarized below:

*Assumed yield based on analogous sulfonyl chloride synthesis in .

Solubility and Physical Properties

- The methoxypropoxy group in the target compound improves solubility in dichloromethane and methanol, as observed in workup procedures for related compounds .

- By contrast, trifluoroethoxy-substituted analogs (e.g., 3z ) exhibit higher lipophilicity, necessitating alternative solvent systems .

Research Findings and Implications

- Synthetic Efficiency : Methoxypropoxy-substituted sulfonyl chlorides achieve moderate yields (72–83%) compared to phenyl or trifluoroethoxy analogs (79–97%) due to steric and electronic factors .

- NMR Characteristics : The methoxy group (δ3.34–3.35) and ether chain protons (δ3.52–4.10) are consistent across derivatives, confirming structural integrity .

- Applications : These compounds are pivotal in synthesizing PPIs, where substituent choice balances reactivity, solubility, and metabolic stability .

Biological Activity

The compound 2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride is a sulfonyl chloride derivative with potential biological activity. Sulfonyl chlorides are known for their reactivity and versatility in organic synthesis, particularly in the development of pharmaceuticals. This article focuses on the biological activity of this specific compound, exploring its chemical properties, synthesis, and biological effects based on available research.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C₉H₁₃ClO₄S

This structure includes a sulfonyl chloride functional group, which is typically reactive and can form sulfonamides upon reaction with amines.

Synthesis

While specific synthesis details for this compound are not extensively documented, sulfonyl chlorides are generally synthesized through the reaction of sulfonic acids with thionyl chloride or phosphorus pentachloride. This method allows for the introduction of the sulfonyl group into various organic frameworks.

Biological Activity

The biological activity of sulfonyl chlorides often relates to their ability to form sulfonamides, which have demonstrated various pharmacological effects, including antibacterial and anticancer activities. Here are some findings relevant to the biological activity of related compounds:

Antibacterial Activity

Research has shown that sulfonamide derivatives exhibit significant antibacterial properties. In a study involving several novel sulfonamides synthesized from p-toluene sulfonyl chloride, compounds were tested against both Gram-positive and Gram-negative bacteria. The results indicated potent activity against E. coli and K. pneumoniae, with minimal inhibitory concentrations (MIC) as low as 7.81 µg/mL .

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Compound 5a | 31 ± 0.12 | 7.81 |

| Compound 9a | 30 ± 0.12 | 7.81 |

| Ciprofloxacin (control) | 32 ± 0.12 | - |

Anticancer Activity

Sulfonamide derivatives have also been explored for their anticancer properties. A study on various benzotriazolium salts demonstrated that these compounds could inhibit the proliferation of cancer cells in a dose-dependent manner, suggesting potential therapeutic applications in oncology .

| Compound | Cell Type | Concentration (µM) | Proliferation Rate (%) |

|---|---|---|---|

| BT 2-2 | NCI-H1299 (cancer) | 1 | ~50 |

| BT 2-2 | WI-38 (normal) | 1 | ~90 |

The mechanism by which sulfonamides exert their biological effects primarily involves inhibition of bacterial folic acid synthesis, leading to impaired nucleic acid synthesis and ultimately bacterial cell death . For anticancer activity, structural modifications in sulfonamide derivatives have been shown to enhance selectivity towards cancer cells while sparing normal cells, potentially reducing side effects associated with conventional chemotherapy.

Case Study: Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of various synthesized sulfonamides, it was found that modifications to the alkyl chain significantly influenced antibacterial potency. Compounds with longer or branched alkyl chains demonstrated enhanced activity against resistant bacterial strains.

Case Study: Anticancer Potential

In a separate investigation focusing on lung cancer cell lines, certain sulfonamide derivatives were shown to induce apoptosis selectively in cancer cells while exhibiting minimal cytotoxicity towards normal lung fibroblasts (WI-38). This selectivity is crucial for developing effective cancer therapies with reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.